molecular formula C13H17NO3S B14346004 3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one CAS No. 90853-89-7

3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one

Cat. No.: B14346004
CAS No.: 90853-89-7
M. Wt: 267.35 g/mol
InChI Key: BZIUVCTYQSFVKK-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a butoxyphenyl group attached to a dihydro-oxathiazinone ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of 4-butoxybenzaldehyde with appropriate reagents to form the desired oxathiazinone ring. One common method involves the use of cyanothioacetamide and 4-butoxybenzaldehyde under controlled conditions to yield the target compound . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxathiazinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups attached to the butoxyphenyl moiety.

Scientific Research Applications

3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Butoxyphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its oxathiazinone ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

90853-89-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

3-(4-butoxyphenyl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide

InChI

InChI=1S/C13H17NO3S/c1-2-3-8-16-12-6-4-11(5-7-12)13-14-17-9-10-18(13)15/h4-7H,2-3,8-10H2,1H3

InChI Key

BZIUVCTYQSFVKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NOCCS2=O

Origin of Product

United States

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